molecular formula C19H18N4O2 B10988949 N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide

Cat. No.: B10988949
M. Wt: 334.4 g/mol
InChI Key: SQQVEVQFQOJAFS-UHFFFAOYSA-N
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Description

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a 2-methylpropyl chain.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-12(2)17(18-22-21-16-9-5-6-10-23(16)18)20-19(24)15-11-13-7-3-4-8-14(13)25-15/h3-12,17H,1-2H3,(H,20,24)

InChI Key

SQQVEVQFQOJAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazolo-pyridine intermediate, followed by its coupling with a benzofuran carboxylic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The European Patent Application (2022/06) discloses several compounds sharing the [1,2,4]triazolo[4,3-a]pyridine or related heterocyclic cores but differing in substituents and peripheral functional groups. Below is a detailed comparison:

Structural Features and Functional Group Analysis

Compound Name Core Heterocycle Key Substituents Potential Implications
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide (Target Compound) [1,2,4]Triazolo[4,3-a]pyridine - Benzofuran-2-carboxamide
- 2-methylpropyl linker
Enhanced lipophilicity (benzofuran) may improve CNS penetration; carboxamide could aid solubility .
1-[(3R,4S)-4-Ethyl-1-(3,3,3-trifluoro-propyl)-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl Pyrrolo-triazolo-pyrazine - Ethyl-pyrrolidine
- Trifluoropropyl
Trifluoropropyl group increases metabolic stability and lipophilicity; pyrrolidine may enhance conformational rigidity .
2-Cyclopropyl-1-[(3S,4R)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-ethanone Pyrrolo-triazolo-pyrazine - Cyclopropyl-ethanone
- Ethyl-pyrrolidine
Cyclopropyl group may reduce steric hindrance; ethanone moiety could influence pharmacokinetics via ketone metabolism .
1-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-2-(tetrahydro-pyran-4-yl)-ethanone Pyrrolo-triazolo-pyrazine - Tetrahydro-pyran-4-yl-ethanone
- Ethyl-pyrrolidine
Tetrahydro-pyran improves aqueous solubility due to oxygen atom; may enhance oral bioavailability .

Key Differences and Pharmacological Implications

Core Heterocycles: The target compound uses a [1,2,4]triazolo[4,3-a]pyridine core, whereas analogs in the patent feature pyrrolo-triazolo-pyrazine systems.

Substituent Chemistry: Trifluoropropyl (Compound 1 in patent): Fluorine atoms enhance electronegativity and resistance to oxidative metabolism, likely increasing plasma half-life compared to the target compound’s benzofuran-carboxamide group. Cyclopropyl-ethanone (Compound 2): The cyclopropyl group’s strained ring may optimize steric interactions with hydrophobic binding pockets, while the ethanone could serve as a hydrogen-bond acceptor. Tetrahydro-pyran-ethanone (Compound 3): The oxygen-rich tetrahydro-pyran improves solubility, addressing a common limitation of triazolo-containing compounds in aqueous environments .

Linker and Backbone Modifications: The target compound employs a 2-methylpropyl linker, whereas the patent compounds utilize pyrrolidinyl backbones with ethyl substituents.

Research Findings and Limitations

Structural analysis suggests:

  • The target compound’s benzofuran-carboxamide may favor CNS activity due to higher logP values, whereas pyrrolo-triazolo-pyrazine analogs with solubilizing groups (e.g., tetrahydro-pyran) could be optimized for oral administration .
  • The trifluoropropyl and cyclopropyl groups in analogs may enhance metabolic stability and target engagement , respectively, but this requires validation through in vitro assays .

Biological Activity

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridine derivatives and features a complex structure that contributes to its biological activities. Its molecular formula is C24H22N4O2C_{24}H_{22}N_{4}O_{2} with a molecular weight of 398.5 g/mol. The unique arrangement of functional groups allows for interactions with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit:

  • c-Met : A receptor tyrosine kinase involved in cancer cell proliferation and survival.
  • VEGFR-2 : A key player in angiogenesis, which is crucial for tumor growth and metastasis.

These interactions lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties against various cancer cell lines. Below is a summary table of its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF712.50Inhibition of cell proliferation
SF-26842.30Induction of apoptosis
NCI-H46026.00Inhibition of VEGF-induced proliferation

These findings suggest that the compound may serve as a potential therapeutic agent for various cancers.

Other Biological Activities

In addition to its anticancer properties, preliminary studies have suggested that this compound may also exhibit:

  • Antimicrobial Activity : Showing effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Potentially reducing inflammation in various models.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF7 cells through caspase activation pathways.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size compared to control groups, indicating its potential efficacy as an anticancer agent.
  • Comparative Study : When compared with other triazolopyridine derivatives, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, this compound showed superior potency against specific cancer cell lines.

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